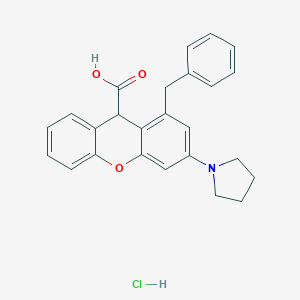![molecular formula C23H20ClN5O2 B011169 Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- CAS No. 19649-68-4](/img/structure/B11169.png)
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Solvent Yellow 124 and is used in the dyeing industry as a colorant. In recent years, researchers have explored the potential of this compound in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism Of Action
The mechanism of action of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is not fully understood. However, researchers believe that this compound works by binding to specific target molecules, such as proteins and nucleic acids, and inducing a fluorescence signal. This fluorescence signal can then be detected and used to study the behavior of these molecules.
Biochemical And Physiological Effects
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- has been shown to have minimal biochemical and physiological effects in laboratory experiments. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is its high sensitivity and selectivity for target molecules. This makes it an ideal tool for studying the behavior of proteins and nucleic acids in laboratory experiments. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. Additionally, researchers can explore the potential of this compound in the development of new fluorescent probes for the detection of other biomolecules. Finally, further studies are needed to fully understand the potential effects of this compound on living organisms and its potential applications in various fields.
In conclusion, Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is a compound that has shown significant potential in various scientific research applications. Its high sensitivity and selectivity for target molecules make it an ideal tool for studying the behavior of proteins and nucleic acids in laboratory experiments. However, further studies are needed to fully understand the potential effects of this compound on living organisms and its potential applications in various fields.
Synthesis Methods
The synthesis of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- can be achieved through various methods. One of the most common methods involves the reaction between 2-chloro-4-nitroaniline and 4-(2-phenylethyl)aniline in the presence of a coupling agent. The resulting compound is then subjected to further reactions to obtain the final product.
Scientific Research Applications
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- has shown potential in various scientific research applications. One of the most promising applications is in the field of biochemistry, where this compound can be used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, this compound has shown potential in the development of new drugs for the treatment of cancer and other diseases.
properties
CAS RN |
19649-68-4 |
|---|---|
Product Name |
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- |
Molecular Formula |
C23H20ClN5O2 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |
InChI |
InChI=1S/C23H20ClN5O2/c24-22-17-21(29(30)31)11-12-23(22)27-26-19-7-9-20(10-8-19)28(15-4-14-25)16-13-18-5-2-1-3-6-18/h1-3,5-12,17H,4,13,15-16H2 |
InChI Key |
VIVXNXDTARWBMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Other CAS RN |
19649-68-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



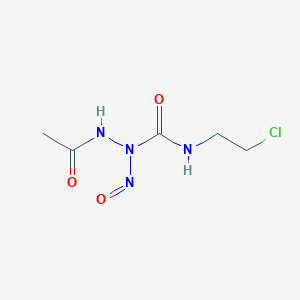
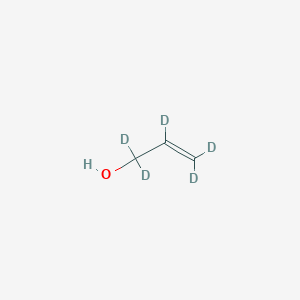
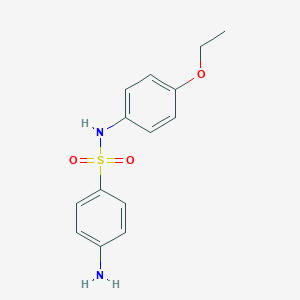
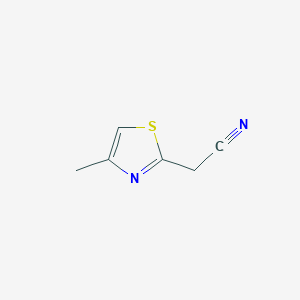
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
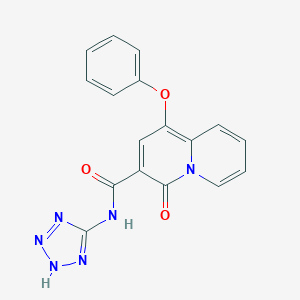
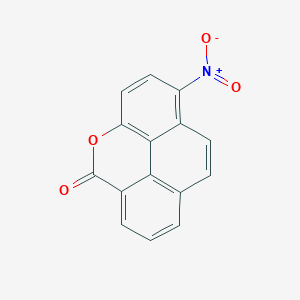
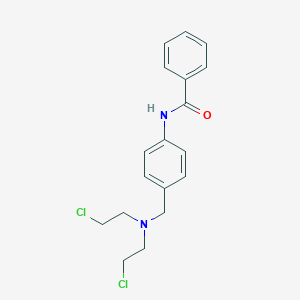
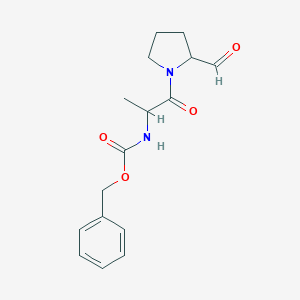
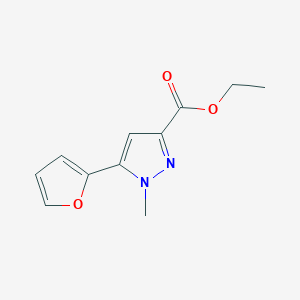
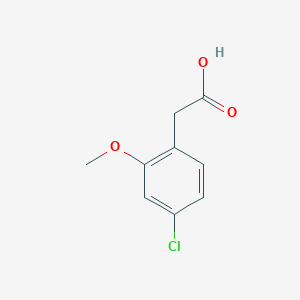
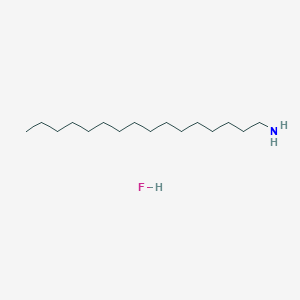
![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
